molecular formula C9H7N3 B7934057 1,4-Dihydroquinazoline-2-carbonitrile

1,4-Dihydroquinazoline-2-carbonitrile

Cat. No.: B7934057
M. Wt: 157.17 g/mol
InChI Key: RBDBJAQQHWVTMD-UHFFFAOYSA-N
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Description

1,4-Dihydroquinazoline-2-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1,4-Dihydroquinazoline-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-amino-N’-arylbenzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig’s base. This method yields 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles in good yields (53-81%) . Another method involves the reaction of o-aminophenyldiphenylcarbinol with nitriles, leading to the formation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines .

Chemical Reactions Analysis

1,4-Dihydroquinazoline-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfate for alkylation and carboxylic acid halides for acylation. The major products formed from these reactions are N,N-dimethylated derivatives and acylated diastereomers.

Scientific Research Applications

1,4-Dihydroquinazoline-2-carbonitrile has several scientific research applications, particularly in medicinal chemistry. It is used as a building block for the synthesis of various biologically active compounds. For instance, derivatives of this compound have shown potential as anticancer agents, exhibiting cytotoxicity against different cancer cell lines . Additionally, it has applications in the development of antibiotics, antifungals, and antiparasitics .

Mechanism of Action

The mechanism of action of 1,4-Dihydroquinazoline-2-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as kinase inhibitors, targeting enzymes involved in cell signaling pathways. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) and cause DNA damage also contributes to its biological activity .

Comparison with Similar Compounds

1,4-Dihydroquinazoline-2-carbonitrile can be compared with other quinazoline derivatives, such as quinazolin-4(3H)-imine and quinazoline-2-thiol. These compounds share a similar quinazoline core but differ in their substituents and biological activities. For instance, quinazolin-4(3H)-imine derivatives are known for their cholinesterase inhibitory activity, while quinazoline-2-thiol derivatives exhibit antioxidant properties . The unique nitrile group in this compound distinguishes it from these compounds and contributes to its specific chemical reactivity and biological applications.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and other scientific research fields. Its unique structure and reactivity make it a valuable building block for the synthesis of various biologically active molecules. Continued research on this compound and its derivatives will likely uncover new applications and therapeutic uses.

Properties

IUPAC Name

1,4-dihydroquinazoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDBJAQQHWVTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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